3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide
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Overview
Description
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of ethyl, methyl, and phenyl substituents on the thiazole ring, along with an iodide ion. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the quaternization of the thiazole nitrogen with ethyl iodide to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylthiazole: Lacks the ethyl and iodide substituents.
4-Phenylthiazole: Lacks both the ethyl and methyl substituents.
2-Ethylthiazole: Lacks the phenyl and iodide substituents.
Uniqueness
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
24840-73-1 |
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Molecular Formula |
C12H14INS |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H14NS.HI/c1-3-13-10(2)14-9-12(13)11-7-5-4-6-8-11;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SIGMOMHDFJHHJB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
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